5-Bromo-8-nitroisoquinoline
Overview
Description
5-Bromo-8-nitroisoquinoline is a chemical compound with the empirical formula C9H5BrN2O2 and a molecular weight of 253.05 . It is a solid substance with a light yellow to orange color .
Synthesis Analysis
The synthesis of 5-Bromo-8-nitroisoquinoline involves the use of isoquinoline and N-Bromosuccinimide . The process does not involve reflux and the highest temperature throughout the entire experiment does not exceed 30°C . A dry ice-acetone bath is applied during the addition of NBS to the reaction mixture .Molecular Structure Analysis
The IUPAC name for 5-Bromo-8-nitroisoquinoline is 5-bromo-8-nitroisoquinoline . The InChI is InChI=1S/C9H5BrN2O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H and the canonical SMILES is C1=CC(=C2C=CN=CC2=C1N+[O-])Br .Chemical Reactions Analysis
The reaction involved in the synthesis of 5-Bromo-8-nitroisoquinoline is an electrophilic bromination . The reaction is carried out at a temperature that does not exceed 30°C .Physical And Chemical Properties Analysis
5-Bromo-8-nitroisoquinoline has a molecular weight of 253.05 g/mol . It has a topological polar surface area of 58.7 Ų . The compound has a complexity of 231 . It is a solid substance with a light yellow to orange color .Scientific Research Applications
Synthesis and Chemical Properties
- 5-Bromo-8-nitroisoquinoline has been synthesized through various chemical reactions, demonstrating its potential for creating pharmacologically active compounds. This includes the electrophilic bromination process which is a significant step in its synthesis (Brown & Gouliaev, 2005).
Applications in Organic Chemistry
- It serves as a precursor in the synthesis of novel polyfunctional pyrrolo[2,1-a]isoquinolines, achieved by reacting 5-bromo-8-nitroisoquinohne with various nucleophiles. These compounds are notable for their nitro-containing properties and potential applications in organic chemistry (Bastrakov & Starosotnikov, 2019).
Biomedical Research
- In the field of biomedical research, 5-Bromo-8-nitroisoquinoline derivatives have been identified as potential inhibitors of poly(ADP-ribose)polymerase-2 (PARP-2), an enzyme implicated in DNA repair and cellular stress responses (Sunderland et al., 2011).
Prodrug Development
- The compound has been explored as part of a prodrug system for drug delivery to hypoxic tissues. Specifically, a bioreductively activated prodrug system using 5-bromoisoquinolin-1-one has been studied, highlighting its potential in targeted drug delivery (Parveen et al., 1999).
Spectroscopy and Quantum Chemistry
- Studies involving quantum mechanical investigations of vibrational and electronic spectra of 5-Bromo-8-nitroisoquinoline have been conducted. These studies provide insight into its geometric bond lengths, bond angles, and overall molecular stability, important for understanding its chemical properties (Kannappan et al., 2016).
Safety And Hazards
5-Bromo-8-nitroisoquinoline is a hazardous substance. It can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
properties
IUPAC Name |
5-bromo-8-nitroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGOLOXWHJEZNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355722 | |
Record name | 5-Bromo-8-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-nitroisoquinoline | |
CAS RN |
63927-23-1 | |
Record name | 5-Bromo-8-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-8-nitroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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